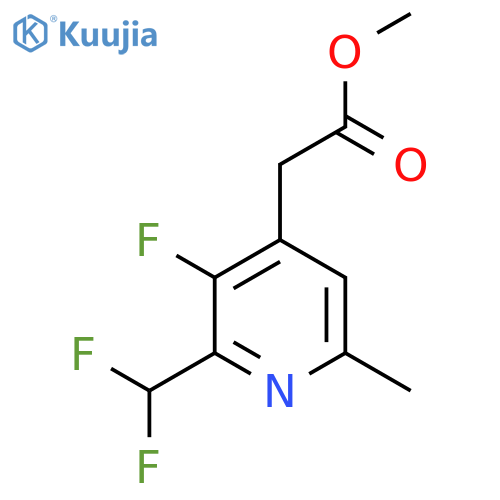Cas no 1805440-80-5 (Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate)

1805440-80-5 structure
商品名:Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate
CAS番号:1805440-80-5
MF:C10H10F3NO2
メガワット:233.187113285065
CID:4884451
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate
-
- インチ: 1S/C10H10F3NO2/c1-5-3-6(4-7(15)16-2)8(11)9(14-5)10(12)13/h3,10H,4H2,1-2H3
- InChIKey: TXGAURKAAGSLSZ-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)F)=NC(C)=CC=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033220-1g |
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate |
1805440-80-5 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
| Alichem | A029033220-500mg |
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate |
1805440-80-5 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
| Alichem | A029033220-250mg |
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate |
1805440-80-5 | 95% | 250mg |
$970.20 | 2022-04-01 |
Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Ping Tong Food Funct., 2020,11, 628-639
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
1805440-80-5 (Methyl 2-(difluoromethyl)-3-fluoro-6-methylpyridine-4-acetate) 関連製品
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量